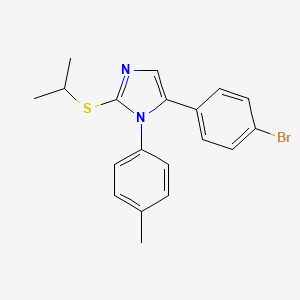
5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has been of great interest to the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Rearrangements in Heterocyclic Chemistry
The synthesis of complex imidazole derivatives, including those with 4-bromophenyl groups, plays a critical role in the development of novel compounds with potential applications in various fields of chemistry and biology. For instance, the synthesis of imidazo[1,2-a]pyridines and indoles from compounds substituted with nitropyridine and various phenyl groups demonstrates the versatility of these reactions in generating heterocyclic compounds that could be foundational in creating new drugs, materials, and chemical probes (Khalafy, Setamdideh, & Dilmaghani, 2002).
Corrosion Inhibition
Imidazole derivatives, including those with p-tolyl and bromophenyl groups, have shown significant potential as corrosion inhibitors for metals in corrosive environments. For example, the corrosion inhibition performance of novel imidazole derivatives for J55 steel in CO2 saturated brine solution highlights the industrial application of these compounds in protecting infrastructure and machinery in oil and gas extraction and processing, where corrosion is a major challenge (Singh et al., 2017).
Spectroscopic Analysis and Molecular Docking
The solvent-free synthesis and detailed spectroscopic analysis of imidazole derivatives, including those with 4-bromophenyl groups, provide insights into their structure and reactivity. These studies, combined with molecular docking, reveal the potential of these compounds in biological applications, such as antimicrobial activities against bacteria. The understanding of their interaction with biological molecules could lead to the development of new therapeutic agents (Thomas et al., 2018).
One-Pot Synthesis of Novel Compounds
The one-pot, four-component synthesis of novel imidazole derivatives demonstrates an efficient approach to generating a wide range of compounds with potential applications in drug discovery and material science. This methodology allows for the rapid and versatile creation of complex molecules, opening avenues for the exploration of their properties and applications in various scientific fields (Mahdavi et al., 2012).
Antimicrobial Activities
The design, synthesis, and evaluation of antimicrobial activities of imidazole derivatives underscore their significance in addressing the growing concern of microbial resistance. By exploring the antimicrobial potential of these compounds, researchers can develop new, more effective treatments for bacterial and fungal infections, contributing to public health and safety (Lamani et al., 2009).
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-1-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2S/c1-13(2)23-19-21-12-18(15-6-8-16(20)9-7-15)22(19)17-10-4-14(3)5-11-17/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRUTJCODPYPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SC(C)C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



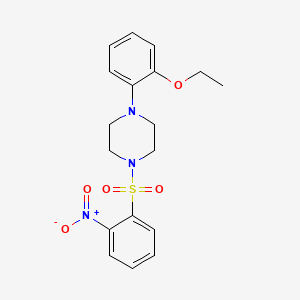
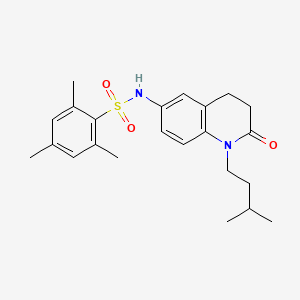
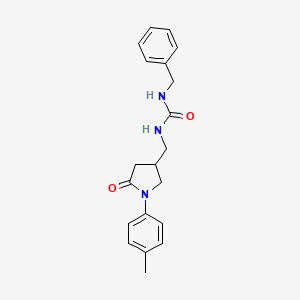
![N-(2,4-difluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2682978.png)
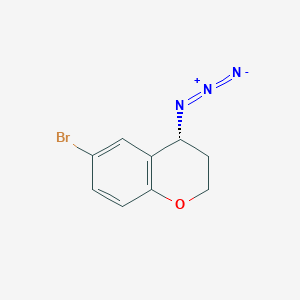
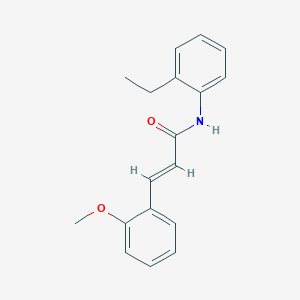
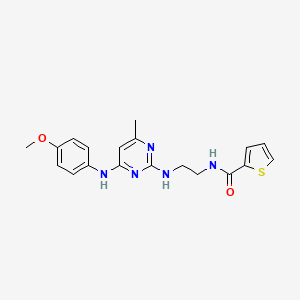
![(Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2682983.png)
![2-[4-(4-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2682984.png)
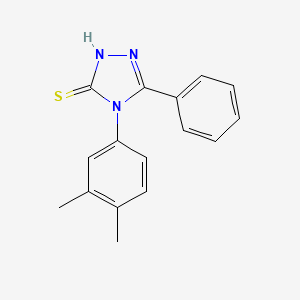
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide](/img/structure/B2682987.png)
![N'-(2-Chloroacetyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B2682989.png)